5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5/c1-23-12-4-3-11(8-14(12)24-2)20-9-10(7-16(20)21)19-17(22)13-5-6-15(18)25-13/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLTZBIWWAGAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(O3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Furan Ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the pyrrolidinone core.
Final Amidation: The carboxylic acid group of the furan ring is converted to the carboxamide using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability Insights
Research Implications
- Target Compound Advantages: Unique pyrrolidinone-furan hybrid with dual electron-rich (methoxy) and lipophilic (Br) motifs. Potential for CNS applications due to moderate logP and planar structure.
- Limitations :
- Future Directions :
- Comparative in vitro studies to evaluate binding affinity against dihydropyridine targets (e.g., calcium channels).
- Computational modeling to assess interactions with enzymes like cytochrome P450.
Biological Activity
Chemical Structure and Properties
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Carboxamide Group : A functional group consisting of a carbonyl and an amine.
- Brominated Substituent : The presence of a bromine atom enhances the compound's reactivity.
- Pyrrolidinone Ring : A five-membered heterocyclic ring that contributes to the compound's structural complexity.
- 3,4-Dimethoxyphenyl Group : A benzene ring with two methoxy groups that may influence the compound's biological interactions.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 372.21 g/mol.
General Insights
Currently, there are no published studies directly investigating the biological activity of 5-bromo-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide . However, its structural similarities to other compounds suggest potential avenues for research:
- Enzyme Inhibition : Similar compounds have shown activity as enzyme inhibitors, which could be a relevant area for further exploration.
- Receptor Binding : The unique structure may allow it to interact with specific receptors in biological systems, potentially modulating their activity.
Related Compounds and Case Studies
Research on structurally related compounds provides insights into possible biological activities:
- 5-Nitroindazole Derivatives : These have exhibited antichagasic and antineoplastic activities, indicating that similar furan derivatives might possess therapeutic properties against cancer or infectious diseases .
- 3,4-Dihydro-2H-benzoxazinones : Identified as potent 5-HT(1A) receptor antagonists with significant serotonin reuptake inhibition, suggesting that derivatives of similar structures could also affect neurotransmitter systems .
While specific mechanisms for This compound are not documented, general mechanisms observed in related compounds include:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity impacting signaling cascades within cells.
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| 5-Nitroindazole Derivatives | Structure | Antichagasic, Antineoplastic | Enzyme inhibition |
| 3,4-Dihydro-2H-benzoxazinones | Structure | 5-HT(1A) receptor antagonist | Receptor modulation |
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–80°C during coupling to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Catalysts : Rhodium-based catalysts improve cyclization efficiency in pyrrolidinone formation .
- Chromatographic monitoring : Employ HPLC to track reaction progress and isolate high-purity fractions .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
A combination of methods ensures structural validation:
- NMR spectroscopy :
- IR spectroscopy : Detects key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = calculated 449.02 Da) .
How can researchers design in vitro assays to evaluate its biological activity and target interactions?
Answer:
- Enzyme inhibition assays :
- Use purified enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ values via kinetic fluorescence .
- Cell-based assays :
- Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to healthy cells to assess selectivity .
- Receptor binding studies :
- Radioligand displacement assays (e.g., using ³H-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
What methodologies are employed to analyze structure-activity relationships (SAR) for analogs?
Answer:
- Core modifications :
- Biological testing :
- Compare IC₅₀ values across analogs in standardized assays to identify critical substituents .
- Computational modeling :
How can contradictions in reported biological activity data be resolved?
Answer:
- Standardize assay conditions :
- Use identical cell lines, serum concentrations, and incubation times to minimize variability .
- Verify compound integrity :
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular docking :
- MD simulations :
- QSAR modeling :
- Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to predict novel analogs .
How can stability and solubility be optimized for in vivo studies?
Answer:
- Solubility enhancement :
- Stability testing :
- Lyophilization : Prepare stable lyophilized powders for long-term storage at -20°C .
What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- ADME profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Incubate with liver microsomes to identify major CYP450 metabolites .
- Half-life : Determine plasma clearance in rodent models via LC-MS/MS .
How do substitutions on the pyrrolidinone ring affect pharmacological activity?
Answer:
- N-Methylation : Reduces amide hydrogen bonding, decreasing target affinity .
- Oxo-group position : Shifting the 5-oxo to 4-oxo alters ring conformation and enzyme inhibition .
- Steric effects : Bulky substituents at C3 hinder binding to narrow active sites .
What are best practices for synthesizing derivatives to explore therapeutic potential?
Answer:
- Modular synthesis :
- Synthesize the pyrrolidinone and furan carboxamide cores separately, then couple via amide bond .
- High-throughput screening :
- Use parallel synthesis to generate 50–100 derivatives with automated liquid handlers .
- Characterization pipeline :
- Prioritize derivatives with >90% purity (HPLC) for biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
